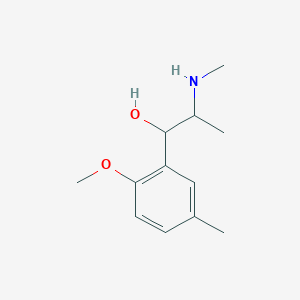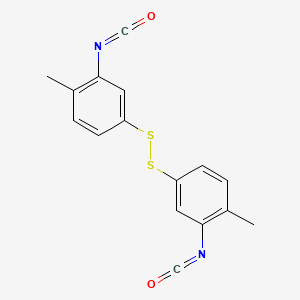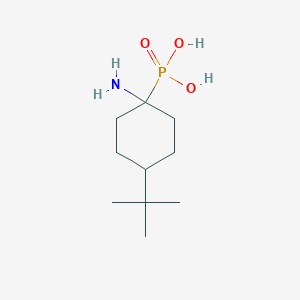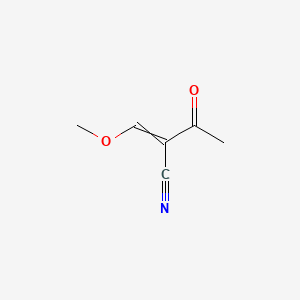
2-(Methoxymethylidene)-3-oxobutanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxymethylidene)-3-oxobutanenitrile is an organic compound with the chemical formula C6H7NO2. It is characterized by the presence of a methoxymethylidene group attached to a 3-oxobutanenitrile backbone. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-(Methoxymethylidene)-3-oxobutanenitrile can be synthesized through the reaction of methylmalononitrile with methanol. The reaction typically involves the use of a base catalyst to facilitate the formation of the methoxymethylidene group .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain a balance between temperature, pressure, and reactant concentrations to achieve high efficiency.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Methoxymethylidene)-3-oxobutanenitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The methoxymethylidene group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines can be employed under basic conditions.
Major Products Formed:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted methoxymethylidene derivatives.
Aplicaciones Científicas De Investigación
2-(Methoxymethylidene)-3-oxobutanenitrile has a wide range of applications in scientific research, including:
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-(Methoxymethylidene)-3-oxobutanenitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby modulating biochemical processes. For example, it may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation .
Comparación Con Compuestos Similares
- 2-(Methoxymethylidene)propanedinitrile
- 2-(Methoxymethylidene)malononitrile
Comparison: 2-(Methoxymethylidene)-3-oxobutanenitrile is unique due to its specific structural features, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties and efficacy in various applications .
Propiedades
Número CAS |
848481-05-0 |
|---|---|
Fórmula molecular |
C6H7NO2 |
Peso molecular |
125.13 g/mol |
Nombre IUPAC |
2-(methoxymethylidene)-3-oxobutanenitrile |
InChI |
InChI=1S/C6H7NO2/c1-5(8)6(3-7)4-9-2/h4H,1-2H3 |
Clave InChI |
ZHZWVYRNXWFHFP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(=COC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![20,21,25-Trimethoxy-15,30-dimethyl-7,23-dioxa-15,30-diazaheptacyclo[22.6.2.23,6.18,12.114,18.027,31.022,33]hexatriaconta-3(36),4,6(35),8,10,12(34),18,20,22(33),24,26,31-dodecaen-9-ol;dihydrochloride](/img/structure/B12521450.png)
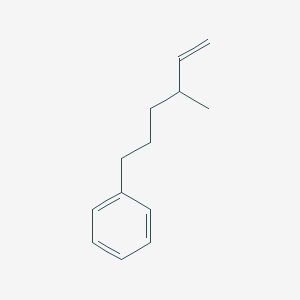
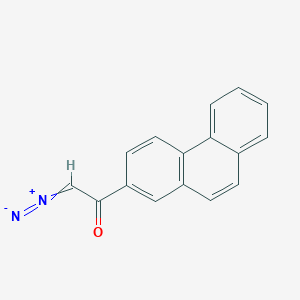
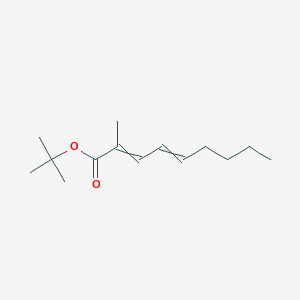
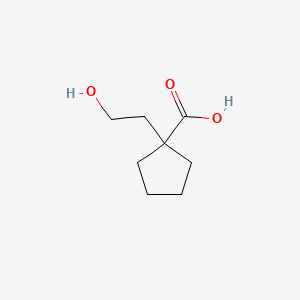
![8-[(Pyridin-2-yl)ethynyl]quinoline](/img/structure/B12521477.png)


![1-Hexanone, 1-[5-[1-(1H-pyrrol-2-yl)hexyl]-1H-pyrrol-2-yl]-](/img/structure/B12521493.png)

